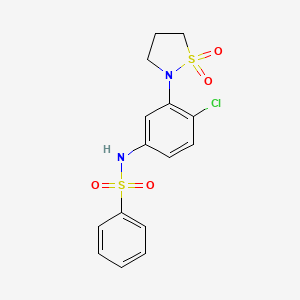

![molecular formula C9H18Cl2N4O B2648853 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride CAS No. 1808840-65-4](/img/structure/B2648853.png)

3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

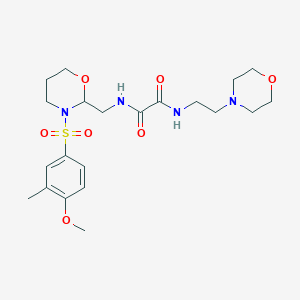

The compound “3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride” is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrrolidine ring, and a hydroxyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the triazole and pyrrolidine rings would likely result in a rigid, cyclic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions .科学的研究の応用

Drug Discovery

The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Carbonic Anhydrase-II Inhibitors

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium. These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Stereogenicity Studies

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Biological Activity Enhancement

The fluorophenyl substituents at position 3 (R1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring . Concerning R2 substituents, meta-substituted derivatives showed improved biological activity .

特性

IUPAC Name |

3-(1-propan-2-yltriazol-4-yl)pyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.2ClH/c1-7(2)13-5-8(11-12-13)9(14)3-4-10-6-9;;/h5,7,10,14H,3-4,6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVXWLXDKFJQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)C2(CCNC2)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)

![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)

![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)

![N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2648783.png)

![4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B2648792.png)